4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
Overview
Description
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopenta[b]pyrazine ring system with two oxygen atoms in a dioxide configuration. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide typically involves multi-step organic reactions. One common method starts with the preparation of the trifluoromethylated phenyl precursor, followed by cyclization and oxidation steps to form the final compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents on the phenyl ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amines.
Scientific Research Applications
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine
- 2-[3-(trifluoromethyl)phenyl]-5H-cyclopenta[b]pyrazine 1,4-dioxide
- 4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the cyclopenta[b]pyrazine ring system. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and binding affinity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-4-1-3-9(7-10)13-8-18(20)11-5-2-6-12(11)19(13)21/h1,3-4,7-8H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRBVFDDGSGJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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